molecular formula C8H9NO3S B13613725 (r)-3-Formamido-3-(thiophen-2-yl)propanoic acid

(r)-3-Formamido-3-(thiophen-2-yl)propanoic acid

Cat. No.: B13613725
M. Wt: 199.23 g/mol
InChI Key: ZFRUZQSHKABLRA-ZCFIWIBFSA-N
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Description

®-3-Formamido-3-(thiophen-2-yl)propanoic acid is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ®-3-Formamido-3-(thiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

®-3-Formamido-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Formamido-3-(thiophen-2-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its formamido group can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

(3R)-3-formamido-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C8H9NO3S/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

ZFRUZQSHKABLRA-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)NC=O

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC=O

Origin of Product

United States

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